REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[CH2:7][CH2:6][CH2:5]2.[CH:11](O)=[O:12].Cl.CN(C)CCCN=C=NCC.C(N(C(C)C)CC)(C)C>CN(C=O)C>[CH:11]([NH:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[CH2:7][CH2:6][CH2:5]2)=[O:12] |f:2.3|
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Name
|
|
Quantity
|
7.53 g
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Type
|
reactant
|
Smiles
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NC=1C=C2CCCC2=CC1
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Name
|
|
Quantity
|
2.2 mL
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Type
|
reactant
|
Smiles
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C(=O)O
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Name
|
|
Quantity
|
10.94 g
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Type
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reactant
|
Smiles
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Cl.CN(CCCN=C=NCC)C
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Name
|
|
Quantity
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19.7 mL
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Type
|
reactant
|
Smiles
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C(C)(C)N(CC)C(C)C
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Name
|
|
Quantity
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100 mL
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Type
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solvent
|
Smiles
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CN(C)C=O
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Type
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CUSTOM
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Details
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The resulting solution was stirred overnight
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
partitioned between saturated aqueous citric acid (100 mL) and ethyl acetate (200 mL)
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Type
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CUSTOM
|
Details
|
The organic layer was separated
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Type
|
WASH
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Details
|
washed with aqueous sodium bicarbonate solution (100 mL) and water (3×100 mL)
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Type
|
CONCENTRATION
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Details
|
concentrated under reduced pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)NC=1C=C2CCCC2=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.5 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 93.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |